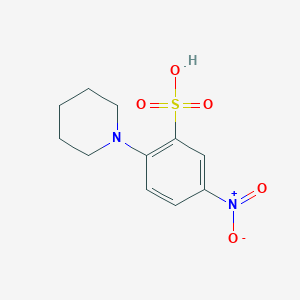
Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- is an organic compound with the molecular formula C11H14N2O5S It is a derivative of benzenesulfonic acid, where a nitro group and a piperidine ring are substituted at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position . The subsequent introduction of the piperidine ring can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride for forming sulfonyl chlorides; alcohols for forming esters.
Major Products
Amines: Formed from the reduction of the nitro group.
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.
Scientific Research Applications
Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the nitro and piperidine substitutions.
2-Nitrobenzenesulfonic acid: Similar structure but lacks the piperidine ring.
Piperidine derivatives: Compounds containing the piperidine ring but different substituents on the benzene ring.
Uniqueness
Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical and biological properties
Properties
CAS No. |
55259-10-4 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)9-4-5-10(11(8-9)19(16,17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,16,17,18) |
InChI Key |
QQANOUXMWFQYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
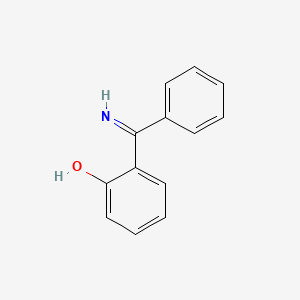
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
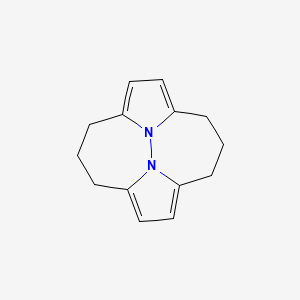
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

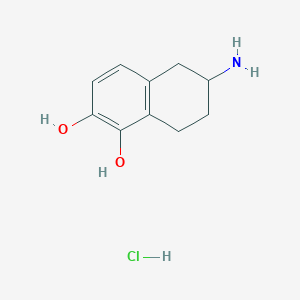
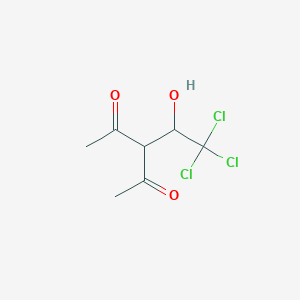
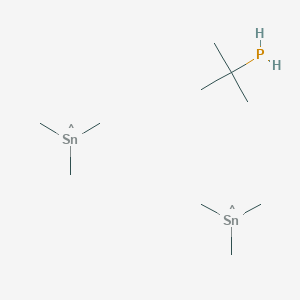
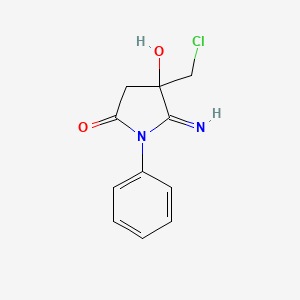
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)


